Methyl linolelaidate

Catalog No.
S1533697
CAS No.
2566-97-4
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolelaidate

CAS Number

2566-97-4

Product Name

Methyl linolelaidate

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N

SMILES

Array

Synonyms

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E), 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide, methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate, methyl linoleate 13-hydroperoxide, (9Z,11E)-, methyl linoleate hydroperoxide

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

The exact mass of the compound Methyl linolelaidate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Lipid Peroxides - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl linolelaidate (CAS 2566-97-4) is the methyl ester of linolelaidic acid, representing the trans,trans isomer of the C18:2 polyunsaturated fatty acid . In industrial and scientific procurement, it is primarily sourced as a high-purity analytical reference standard for gas chromatography (GC) and mass spectrometry (MS) workflows [1]. Its core value lies in its role as a definitive benchmark for quantifying trans-fatty acid methyl esters (FAMEs) in complex matrices, including processed foods, edible oils, and biodiesel feedstocks. Characterized by a linear hydrocarbon chain due to its trans double bonds, it exhibits distinct thermodynamic and chromatographic behaviors compared to its naturally abundant cis counterparts, making it an indispensable reagent for regulatory compliance testing and lipid oxidation research.

Substituting methyl linolelaidate with its cis,cis isomer (methyl linoleate) or generic FAME mixtures critically compromises analytical accuracy and experimental integrity [1]. The trans,trans configuration fundamentally alters the molecule's spatial geometry, resulting in a more linear structure that packs densely, thereby increasing its melting point and modifying its phase behavior. In chromatographic workflows, this geometric difference shifts its retention time on polar stationary phases, meaning a cis standard cannot accurately calibrate the elution window for trans fats during regulatory profiling . Furthermore, the trans double bonds confer a higher bond dissociation energy at the bis-allylic position, significantly retarding autoxidation rates compared to the highly labile cis isomer [2]. Utilizing a generic substitute in lipid peroxidation assays or trans-fat quantification will yield erroneous kinetic data and fail strict compliance standards.

Baseline Resolution of trans/cis Isomers in GC-FID Workflows

On highly polar capillary columns (e.g., cyanopropyl or polyethylene glycol phases), methyl linolelaidate exhibits a distinct elution profile compared to its cis-counterparts [1]. While methyl linoleate (cis,cis) and methyl linolelaidate share the same molecular weight, the linear geometry of the trans-isomer alters its interaction with the polar stationary phase, allowing baseline resolution (Rs ≥ 1.0) between the two isomers . This distinct retention time is critical for accurately separating and quantifying trans-fats in complex lipid mixtures without co-elution artifacts.

Evidence DimensionChromatographic Retention Time
Target Compound DataDistinct elution window for Methyl linolelaidate (trans,trans)
Comparator Or BaselineMethyl linoleate (cis,cis) co-elutes or elutes in a separate window depending on phase polarity
Quantified DifferenceBaseline chromatographic resolution (Rs ≥ 1.0) on polar stationary phases.
ConditionsGC-FID analysis using highly polar capillary columns (e.g., TRACE TR-FAME or FAMEWAX).

Essential for laboratories performing AOAC or ISO compliance testing to ensure exact quantification of trans-fat content without cis-isomer interference.

Superior Autoxidation Stability via Geometric Constraints

Methyl linolelaidate demonstrates significantly higher oxidative stability compared to methyl linoleate [1]. The trans geometry of the double bonds marginally increases the bond dissociation energy (BDE) of the bis-allylic C-H bond. More importantly, the trans configuration sterically hinders the formation of the 7-membered cyclic transition state required for 1,6-hydrogen atom transfer (1,6-HAT) during lipid peroxidation [1]. Consequently, the propagation rate of autoxidation is substantially retarded.

Evidence DimensionAutoxidation Propagation Rate
Target Compound DataRetarded autoxidation kinetics
Comparator Or BaselineMethyl linoleate (rapid autoxidation due to unhindered 1,6-HAT)
Quantified DifferenceSlower autoxidation propagation due to geometric preclusion of the 1,6-HAT transition state and higher bis-allylic C-H BDE.
ConditionsAIBN-initiated autoxidation assays or long-term standard storage in atmospheric oxygen.

Provides a longer shelf-life and greater reproducibility as an analytical reference standard compared to highly labile cis-PUFA standards.

Elevated Melting Point from Linear Molecular Packing

The stereochemistry of methyl linolelaidate directly impacts its macroscopic physical properties. Unlike the kinked structure of methyl linoleate, which disrupts crystal lattice formation and results in a melting point of approximately -35 °C, the trans,trans configuration of methyl linolelaidate creates a linear molecular shape . This linearity allows for more efficient intermolecular van der Waals interactions and denser packing, raising the melting point to the range of -25 °C to -30 °C .

Evidence DimensionMelting Point
Target Compound Data-25 °C to -30 °C
Comparator Or BaselineMethyl linoleate (-35 °C)
Quantified DifferenceElevation of melting point by 5 °C to 10 °C due to linear molecular packing.
ConditionsStandard atmospheric pressure.

Influences handling, storage protocols, and the compound's physical behavior when used in formulation or phase-transition studies of lipid bilayers.

Mass Spectrometry Differentiation via fsLIMS

In advanced analytical techniques such as two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry (fsLIMS), methyl linolelaidate can be unambiguously identified among complex aliphatic backgrounds[1]. It yields a distinct molecular radical ion at m/z 294.47, which allows it to be isolated from background signals of saturated hydrocarbons (e.g., kerosene in biodiesel blends) that fragment under similar ionization energies (~10 eV) [1]. Its elution order on non-polar columns also distinguishes it from monounsaturated and saturated FAMEs.

Evidence DimensionMass-to-Charge Ratio (m/z) and Ionization Isolation
Target Compound Datam/z 294.47 molecular radical ion
Comparator Or BaselineSaturated aliphatic hydrocarbons (fragmentation interference)
Quantified DifferenceUnambiguous isolation of the m/z 294.47 signal from background hydrocarbon fragments at ~10 eV ionization energy.
ConditionsfsLIMS analysis of biodiesel (B5) blends.

Enables high-precision detection of trace trans-fats in complex biofuel or food matrices without interference from background solvents or saturated hydrocarbons.

Regulatory Trans-Fat Quantification in Food Chemistry

Methyl linolelaidate is utilized as a critical calibration standard in GC-FID workflows (such as AOAC 996.06 and ISO 12966-2) to accurately resolve and quantify trans-fatty acid content in processed foods and edible oils, leveraging its distinct retention time on polar columns .

Lipid Peroxidation and Ferroptosis Modeling

In biochemical assays studying oxidative stress, this compound serves as a structurally stable probe. Its retarded 1,6-hydrogen atom transfer (HAT) kinetics provide a reliable baseline for comparing the oxidative lability and propagation rates of highly susceptible cis-PUFAs [1].

Biodiesel (FAME) Profiling and Quality Control

Employed in GC-MS and advanced fsLIMS analyses to evaluate the exact composition and oxidative stability of biofuel feedstocks. It allows analysts to distinguish trace trans-isomers from standard cis-components and saturated hydrocarbons, ensuring the fuel meets oxidation stability standards [2].

Membrane Fluidity and Biophysical Lipidomics

Utilized in biophysical studies to assess how the incorporation of linear trans-fatty acids alters lipid bilayer packing, phase transition temperatures, and overall membrane dynamics compared to the disruptive effects of kinked cis-fatty acids.

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 Da

Monoisotopic Mass

294.255880323 Da

Heavy Atom Count

21

Appearance

Unit:100 mgPurity:99%Physical liquid

UNII

JRB7ACQ5NW

Other CAS

2566-97-4
11068-03-4
112-63-0
2462-85-3

Wikipedia

Methyl linolelaidate

General Manufacturing Information

Fatty acids, safflower-oil, Me esters: INACTIVE

Dates

Last modified: 08-15-2023
1. A. Lanser et al. “Metabolism of Linoleate versus Linoelaidate in the Laying Hen” Lipids, vol. 13 pp. 103-109, 19782. A. Christy “Thermally Induced Isomerization of Trilinolein and Trilinoelaidin at 250 _C: Analysis of Products by Gas Chromatography and InfraredSpectroscopy” Lipids, vol. 44 pp. 1105-1112, 20093. H.-H. Lo et al. “In vitro activation of mouse skin protein kinase C by fatty acids and their hydroxylated metabolites” Lipids, vol. 29 pp. 547-553, 19944. D. Zapolska-Downar et al. “Trans Fatty Acids Induce Apoptosis in Human Endothelial Cells” Journal of Physiology and Pharmacology, vol. 56 pp. 611-625, 2005

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